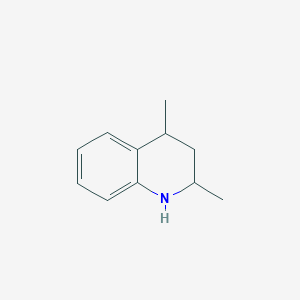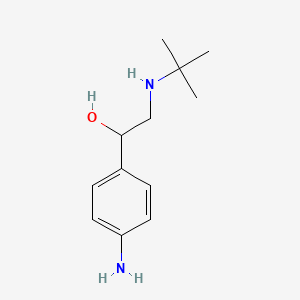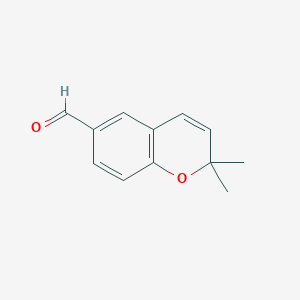
2,2-Dimetil-2H-croman-6-carbaldehído
Descripción general
Descripción
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a chemical compound with the CAS Number: 69964-40-5 . It has a molecular weight of 188.23 and its IUPAC name is 2,2-dimethyl-2H-chromene-6-carbaldehyde . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-2H-chromene-6-carbaldehyde is 1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
2,2-Dimethyl-2H-chromene-6-carbaldehyde is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Agentes Antifúngicos
Los derivados de 2,2-Dimetil-2H-croman han sido diseñados y sintetizados como posibles agentes antifúngicos . Estos compuestos han mostrado una actividad antifúngica prometedora contra varios hongos fitopatógenos . Por ejemplo, el compuesto 4j, un derivado de 2,2-Dimetil-2H-croman, exhibió una mayor eficacia antifúngica contra cinco cepas que dos fungicidas comerciales .
Fungicidas Botánicos en la Agricultura
La investigación sobre los derivados de 2,2-Dimetil-2H-croman proporciona una base teórica para su futura aplicación como fungicidas botánicos en la agricultura . Estos compuestos están diseñados para ser potentes, de baja toxicidad y respetuosos con el medio ambiente .
Desarrollo de Medicamentos
Un gran número de compuestos heterocíclicos, incluidos los 2,2-Dimetil-2H-cromanos, se utilizan como fármacos . El estudio de sus propiedades electrónicas es importante para comprender sus propiedades fisicoquímicas y su bioactividad . Esta comprensión puede ayudar a evaluar la biodisponibilidad de estos compuestos y clasificarlos para aplicaciones relacionadas .
Propiedades Ópticas
El estudio de los derivados de 2,2-Dimetil-2H-croman también incluye sus propiedades ópticas . Estas propiedades están influenciadas por la deslocalización en el grupo vinilo .
Propiedades Termodinámicas
Se han realizado estudios computacionales para comprender las propiedades termodinámicas de los derivados de 2,2-Dimetil-2H-croman . Estos estudios ayudan a evaluar la entropía asociada con la flexibilidad molecular, que también influye en la bioactividad .
Posibles Candidatos a Fármacos Orales
A pesar de los efectos de los diferentes métodos en el orden de magnitud de estas propiedades, los derivados de 2,2-Dimetil-2H-croman son consistentes con las reglas para un posible candidato a fármaco oral .
Estas son solo algunas de las muchas aplicaciones potenciales del 2,2-Dimetil-2H-croman-6-carbaldehído en la investigación científica. Es un compuesto versátil con un inmenso potencial terapéutico .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335, H412 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
It has been suggested that the chromene skeleton of the compound plays a vital role in its potency .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, it is known that the compound should be stored in a sealed container in a dry environment . .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-2H-chromene-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with ergosterol biosynthesis proteins, which are crucial for fungal cell membrane integrity . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to disruptions in essential biochemical pathways, making 2,2-Dimethyl-2H-chromene-6-carbaldehyde a potential antifungal agent .
Cellular Effects
The effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic processes . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-2H-chromene-6-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-2H-chromene-6-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, which may reduce its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2H-chromene-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
2,2-Dimethyl-2H-chromene-6-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-2H-chromene-6-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, thereby influencing its overall efficacy.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its potency in biochemical assays.
Propiedades
IUPAC Name |
2,2-dimethylchromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446789 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69964-40-5 | |
| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




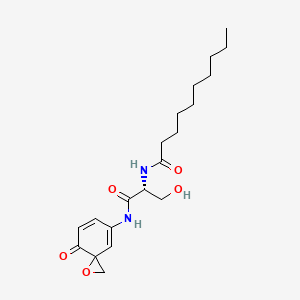
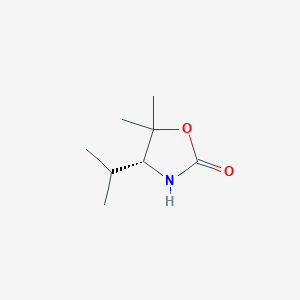
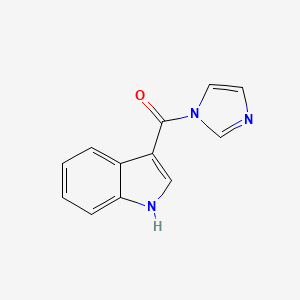
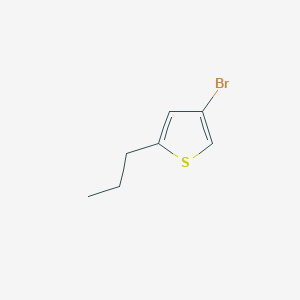

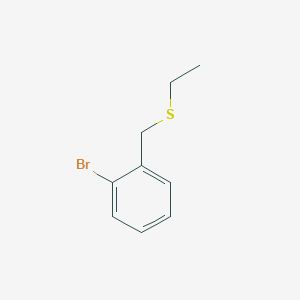

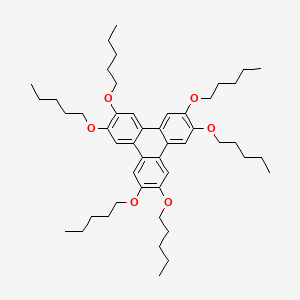
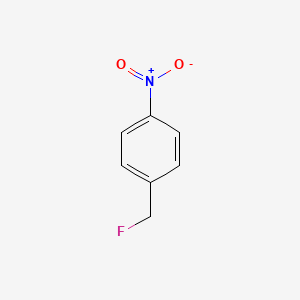
![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)
